2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide
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Overview
Description
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is a coordination compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a nickel(II) center coordinated by two imino groups derived from 4-iodoaniline, and it is stabilized by two bromide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide typically involves the following steps:
Formation of the Imino Ligand: The imino ligand is synthesized by reacting 4-iodoaniline with 2,3-butanedione under acidic conditions to form the bis-imino compound.
Coordination to Nickel(II): The bis-imino compound is then reacted with a nickel(II) salt, such as nickel(II) bromide, in a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the nickel(II) center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other ligands, such as chloride or nitrate, under appropriate conditions.
Redox Reactions: The nickel(II) center can participate in redox reactions, potentially being reduced to nickel(I) or oxidized to nickel(III).
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate or sodium chloride, typically in an aqueous or alcoholic medium.
Redox Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used.
Major Products
Substitution Reactions: Products include the corresponding nickel(II) complexes with the new ligands.
Redox Reactions: Products depend on the specific redox conditions but may include nickel(I) or nickel(III) complexes.
Scientific Research Applications
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide has several applications in scientific research:
Catalysis: It can serve as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Material Science: The compound’s unique structure makes it a candidate for studying coordination polymers and metal-organic frameworks.
Biological Studies: Its potential biological activity is being explored, particularly in the context of antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide depends on its application:
Catalysis: The nickel(II) center can facilitate electron transfer processes, activating substrates for various chemical reactions.
Biological Activity: The compound may interact with biological macromolecules, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide: Similar structure but with chlorine substituents instead of iodine.
2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide: Similar structure but with bromine substituents instead of iodine.
Properties
IUPAC Name |
2-N,3-N-bis(4-iodophenyl)butane-2,3-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZUJMGDKMHCKV-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)I)C(=NC2=CC=C(C=C2)I)C.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2I2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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